Ibuproxam

Catalog No.
S530322
CAS No.
53648-05-8
M.F
C13H19NO2
M. Wt
221.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibuproxam

CAS Number

53648-05-8

Product Name

Ibuproxam

IUPAC Name

N-hydroxy-2-[4-(2-methylpropyl)phenyl]propanamide

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C13H19NO2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(15)14-16/h4-7,9-10,16H,8H2,1-3H3,(H,14,15)

InChI Key

BYPIURIATSUHDW-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NO

solubility

Soluble in DMSO

Synonyms

2-(4-isobutylphenyl)propiohydroxamic acid, Ibudros, ibuproxam, ibuproxam, (+-)-isomer, Nialen

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NO

The exact mass of the compound Ibuproxam is 221.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 305528. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of hydroxamic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ibuproxam is a derivative of ibuprofen, classified as a hydroxamic acid. Its chemical structure is defined by the formula C₁₃H₁₉NO₂, indicating the presence of a carboxylic acid group and an amino group derived from hydroxylamine. This compound is primarily recognized for its analgesic and anti-inflammatory properties, similar to its parent compound, ibuprofen. Ibuproxam is notable for its ability to act as an iron chelator, which can enhance its therapeutic effects in certain contexts .

That are significant for its stability and biological activity:

  • Decomposition: Studies have shown that ibuproxam can thermally decompose at elevated temperatures, leading to the formation of several degradation products. These products can be isolated through techniques such as column chromatography .
  • Hydrolysis: In aqueous environments, ibuproxam can hydrolyze to produce ibuprofen and other metabolites. This transformation is crucial for its pharmacokinetics and is similar to the metabolic pathways observed with ibuprofen itself .
  • Condensation Reactions: The synthesis of ibuproxam involves a formal condensation reaction between the carboxy group of ibuprofen and the amino group of hydroxylamine, resulting in the formation of the hydroxamic acid structure .

Ibuproxam exhibits several biological activities:

  • Analgesic Properties: It functions as a non-narcotic analgesic, providing pain relief similar to that of ibuprofen.
  • Antipyretic Effects: Ibuproxam also possesses antipyretic properties, making it effective in reducing fever.
  • Iron Chelation: Its role as an iron chelator may contribute to its efficacy in treating conditions related to iron overload or oxidative stress .

The synthesis of ibuproxam typically involves:

  • Condensation Reaction: The primary method involves reacting ibuprofen with hydroxylamine under controlled conditions to form ibuproxam. This reaction requires specific temperature and pH conditions to optimize yield.
  • Purification Techniques: Post-synthesis, purification methods such as recrystallization or chromatography are employed to isolate pure ibuproxam from reaction by-products.

Research has indicated that ibuproxam may interact with other medications and biological systems:

  • Metabolic Pathways: Ibuproxam rapidly converts to ibuprofen in the body, which may influence its pharmacological effects and interactions with other drugs metabolized through similar pathways .
  • Synergistic Effects: Studies are ongoing to explore potential synergistic effects when combined with other analgesics or anti-inflammatory agents.

Similar Compounds

Ibuproxam shares structural and functional similarities with several other compounds. A comparison highlights its unique features:

Compound NameStructure TypePrimary UseUnique Features
IbuprofenPropionic acidAnalgesic, anti-inflammatoryWidely used, well-studied
NaproxenPropionic acidAnalgesic, anti-inflammatoryLonger half-life than ibuprofen
KetoprofenPropionic acidAnalgesic, anti-inflammatoryHas both analgesic and anti-inflammatory effects
DiclofenacPhenylacetic acidAnalgesic, anti-inflammatoryMore potent but associated with more side effects
FlurbiprofenPropionic acidAnalgesicUnique due to its specific receptor affinity

Ibuproxam's unique aspect lies in its hydroxamic acid structure and iron-chelating ability, which differentiates it from other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. This structural distinction may confer additional therapeutic benefits not present in traditional NSAIDs .

The discovery of ibuproxam emerged indirectly from the groundbreaking work on ibuprofen by pharmacologist Stewart Adams and chemist John Nicholson at Boots Pure Drug Company in the 1960s. While ibuprofen itself was patented in 1961 and introduced clinically in 1969, ibuproxam arose later as part of efforts to modify NSAID structures to enhance therapeutic profiles. Early synthetic routes involved reductive desulfurization of intermediates such as ethyl 2-methylthio-2-(4-isobutylphenyl)propionate using zinc dust or Raney nickel.

Key milestones in ibuproxam’s development include:

  • 1970s–1980s: Initial synthesis and characterization, with studies highlighting its reduced gastrointestinal toxicity compared to ibuprofen.
  • 1990s: Optimization of synthetic methods, including Friedel-Crafts alkylation and hydroxamic acid formation via hydroxylamine condensation.
  • 2000s–Present: Investigations into its physicochemical properties, such as solubility enhancement through hydrophilic carrier systems.

Table 1: Synthetic Pathways for Ibuproxam

MethodKey StepsYield (%)Reference
Friedel-CraftsIsobutylbenzene + ethyl α-chloro-α-(methylthio)acetate → alkylation65–70
Reductive DesulfurizationZn dust/acetic acid treatment of ethyl 2-methylthio derivatives80–85
Hydroxylamine CondensationIbuprofen methyl ester + hydroxylamine under alkaline conditions60–68

Chemical Classification Within NSAIDs

Ibuproxam belongs to the propionic acid class of NSAIDs, sharing structural homology with ibuprofen, naproxen, and ketoprofen. However, its hydroxamic acid moiety differentiates it mechanistically and pharmacologically.

Comparative Analysis of NSAID Structural Classes

CompoundCore StructureFunctional GroupUnique Features
IbuprofenPropionic acidCarboxylic acidStandard NSAID; COX-1/COX-2 inhibition
NaproxenNaphthylpropionic acidCarboxylic acidLong half-life; chiral specificity
DiclofenacPhenylacetic acidCarboxylic acidHigh potency; dual COX/LOX inhibition
IbuproxamHydroxamic acidHydroxamate groupIron chelation; reduced GI toxicity

The hydroxamate group (-CONHOH) enables ibuproxam to chelate iron ions, a property absent in conventional NSAIDs. This modification reduces direct gastrointestinal irritation by minimizing carboxylic acid-mediated proton shuttling, a common cause of NSAID-induced mucosal damage.

Position in Hydroxamic Acid Derivatives

Hydroxamic acids are characterized by their -NHOH functional group, which confers metal-binding and enzyme-inhibitory capabilities. Ibuproxam’s classification within this group is defined by its formal condensation of ibuprofen’s carboxyl group with hydroxylamine.

Distinctive Features of Ibuproxam Among Hydroxamic Acids:

  • Synthetic Accessibility: Ibuproxam can be synthesized via straightforward ester-to-hydroxamate conversions, avoiding complex protecting-group strategies.
  • Biochemical Interactions:
    • Iron Chelation: Binds Fe³⁺, potentially modulating oxidative stress in inflammatory environments.
    • Dual Enzyme Inhibition: Inhibits 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), broadening its anti-inflammatory scope.
  • Solubility Profiles: Ternary dispersions with polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG) improve dissolution rates by 300%, addressing inherent hydrophobicity.

Table 2: Hydroxamic Acid Derivatives vs. Ibuproxam

CompoundParent StructureKey ModificationPrimary Application
VorinostatCaprylic acidHydroxamate + aryl chainHistone deacetylase inhibitor
Trichostatin ACyclic tetrapeptideHydroxamate + epoxyketoneAntifungal; anticancer
IbuproxamIbuprofenCarboxyl → hydroxamateAnti-inflammatory; analgesic

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

221.141578849 g/mol

Monoisotopic Mass

221.141578849 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Melting Point

119-121

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O3LD16O96Z

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AE - Propionic acid derivatives
M01AE13 - Ibuproxam

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Other CAS

53648-05-8

Wikipedia

Ibuproxam

Dates

Last modified: 07-15-2023
1: Bole-Vunduk B, Verhnjak K, Zmitek J. Anti-inflammatory, analgesic and ulcerogenic properties of S-(+)-ibuproxam, racemic ibuproxam-beta-cyclodextrin and S-(+)-ibuproxam-beta-cyclodextrin. J Pharm Pharmacol. 1996 Nov;48(11):1153-7. PubMed PMID: 8961164.
2: Orzalesi G, Mari F, Bertol E, Selleri R, Pisaturo G. Anti-inflammatory agents: determination of ibuproxam and its metabolite humans. Correlation between bioavailability, tolerance and chemico-physical characteristics. Arzneimittelforschung. 1980;30(9):1607-9. PubMed PMID: 7193032.
3: Mura P, Zerrouk N, Faucci M, Maestrelli F, Chemtob C. Comparative study of ibuproxam complexation with amorphous beta-cyclodextrin derivatives in solution and in the solid state. Eur J Pharm Biopharm. 2002 Sep;54(2):181-91. PubMed PMID: 12191690.
4: Mura P, Faucci MT, Manderioli A, Bramanti G, Ceccarelli L. Compatibility study between ibuproxam and pharmaceutical excipients using differential scanning calorimetry, hot-stage microscopy and scanning electron microscopy. J Pharm Biomed Anal. 1998 Oct;18(1-2):151-63. PubMed PMID: 9863953.
5: Cirri M, Mura P, Rabasco AM, Ginés JM, Moyano JR, Gònzalez-Rodrìguez ML. Characterization of ibuproxam binary and ternary dispersions with hydrophilic carriers. Drug Dev Ind Pharm. 2004 Jan;30(1):65-74. PubMed PMID: 15000431.
6: Ferri S, Di Febo G, Biasco G, Ceroni G, Mariotti S, Muraccini F, Urbani D. [Our experience with the effectiveness and tolerance of ibuproxam in rheumatology]. Minerva Med. 1983 Feb 25;74(7):331-6. Italian. PubMed PMID: 6572296.
7: Mura P, Adragna E, Rabasco AM, Moyano JR, Pérez-Martìnez JI, Arias MJ, Ginés JM. Effects of the host cavity size and the preparation method on the physicochemical properties of ibuproxam-cyclodextrin systems. Drug Dev Ind Pharm. 1999 Mar;25(3):279-87. PubMed PMID: 10071820.
8: Chimichi S, Innocenti F, Orzalesi G. Thermal decomposition of ibuproxam. J Pharm Sci. 1980 May;69(5):521-3. PubMed PMID: 7381734.
9: Orzalesi G, Selleri R, Caldini O, Volpato I, Innocenti F, Colome J, Sacristan A, Varez G. Ibuproxam and ibuprofen. A pharmacological comparison. Arzneimittelforschung. 1977;27(5):1006-12. PubMed PMID: 577862.
10: Orzalesi G, Selleri R, Caldini O, Volpato I, Innocenti F, Colome J, Sacristan A, Varez G, Pisaturo G. Determination of ibuproxam and its metabolites in the plasma and urine of rats. Arzneimittelforschung. 1977;27(5):1012-5. PubMed PMID: 577863.

Explore Compound Types